4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry and drug design. The presence of trifluoromethyl and isopropylamine groups further enhances its chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound . The pyrimidine ring is then synthesized through a series of reactions involving the appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, trifluoromethylating agents, and isopropylamine . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
Uniqueness
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is unique due to its combination of a pyrazole ring, a pyrimidine ring, and the presence of both trifluoromethyl and isopropylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16F3N5 |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-7(2)17-12-18-10(5-11(19-12)13(14,15)16)9-6-21(4)20-8(9)3/h5-7H,1-4H3,(H,17,18,19) |
InChI Key |
LLLCCMFRNBWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NC(C)C)C(F)(F)F)C |
Origin of Product |
United States |
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